molecular formula C14H10N4 B2367565 5,12-DIHYDROQUINOXALINO[2,3-B]QUINOXALINE CAS No. 531-46-4; 55977-58-7

5,12-DIHYDROQUINOXALINO[2,3-B]QUINOXALINE

Cat. No.: B2367565
CAS No.: 531-46-4; 55977-58-7
M. Wt: 234.262
InChI Key: WGKYYZDYHYOKQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,12-DIHYDROQUINOXALINO[2,3-B]QUINOXALINE is a quinoxaline derivative known for its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,12-DIHYDROQUINOXALINO[2,3-B]QUINOXALINE typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with glyoxal or its derivatives, followed by cyclization to form the quinoxaline core . The reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of high-throughput reactors. These methods aim to optimize reaction conditions, reduce production costs, and improve the overall yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

5,12-DIHYDROQUINOXALINO[2,3-B]QUINOXALINE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various dihydroquinoxaline derivatives .

Mechanism of Action

The mechanism of action of 5,12-DIHYDROQUINOXALINO[2,3-B]QUINOXALINE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, the compound can interfere with cellular signaling pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific structural features and reactivity.

Properties

IUPAC Name

6,11-dihydroquinoxalino[2,3-b]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4/c1-2-6-10-9(5-1)15-13-14(16-10)18-12-8-4-3-7-11(12)17-13/h1-8H,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKYYZDYHYOKQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=NC4=CC=CC=C4N=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,12-DIHYDROQUINOXALINO[2,3-B]QUINOXALINE
Reactant of Route 2
5,12-DIHYDROQUINOXALINO[2,3-B]QUINOXALINE
Reactant of Route 3
5,12-DIHYDROQUINOXALINO[2,3-B]QUINOXALINE
Reactant of Route 4
5,12-DIHYDROQUINOXALINO[2,3-B]QUINOXALINE
Reactant of Route 5
5,12-DIHYDROQUINOXALINO[2,3-B]QUINOXALINE
Reactant of Route 6
5,12-DIHYDROQUINOXALINO[2,3-B]QUINOXALINE

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